N-Formyl-Met-Leu-Phe

Catalog No.
S537087
CAS No.
59880-97-6
M.F
C21H31N3O5S
M. Wt
437.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formyl-Met-Leu-Phe

CAS Number

59880-97-6

Product Name

N-Formyl-Met-Leu-Phe

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C21H31N3O5S

Molecular Weight

437.6 g/mol

InChI

InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)

InChI Key

PRQROPMIIGLWRP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O

Solubility

Soluble in DMSO

Synonyms

F Met Leu Phe, F-Met-Leu-Phe, fMet Leu Phe, fMet-Leu-Phe, Formylmet Leu Phe, Formylmet-Leu-Phe, Formylmethionyl Leucyl Phenylalanine, Formylmethionyl Peptide, Formylmethionyl-Leucyl-Phenylalanine, Formylmethionylleucylphenylalanine, Leucyl-Phenylalanine, N-Formylmethionine, N Formyl Methionyl Leucyl Phenylalanine, N Formylated Peptide, N Formylmethionine Leucyl Phenylalanine, N formylmethionyl leucyl phenylalanine, N-Formyl-Methionyl-Leucyl-Phenylalanine, N-Formylated Peptide, N-Formylmethionine Leucyl-Phenylalanine, N-formylmethionyl-leucyl-phenylalanine, Peptide, Formylmethionyl, Peptide, N-Formylated

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC=O

Description

The exact mass of the compound N-Formyl-Met-Leu-Phe is 437.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350593. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Methionine - N-Formylmethionine. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemotaxis Assay:

  • fMLF serves as a potent chemotactic factor, meaning it attracts specific immune cells.
  • Researchers use it to study the directed movement (chemotaxis) of polymorphonuclear leukocytes (PMNs), which include neutrophils, towards sites of infection or inflammation.
  • The Zigmond chamber assay is a common technique that utilizes fMLF gradients to assess neutrophil chemotaxis.

Macrophage Activation:

  • fMLF acts as a macrophage activator, stimulating these immune cells to become more phagocytic (engulfing foreign particles) and produce inflammatory mediators.
  • This property makes fMLF valuable in studies investigating macrophage function and their role in the immune response.

Innate Immunity Research:

  • fMLF is a model molecule for studying the innate immune system, the body's first line of defense against pathogens.
  • As fMLF mimics bacterial formylated peptides that trigger inflammatory responses, researchers use it to understand how the innate immune system recognizes and reacts to invading microbes.

G Protein-Coupled Receptor (GPCR) Signaling:

  • fMLF binds to specific G protein-coupled receptors (GPCRs) on immune cells, leading to a cascade of signaling events that activate various cellular responses.
  • By studying fMLF-mediated signaling pathways, researchers gain insights into GPCR function and their role in immune cell activation.

N-Formyl-Met-Leu-Phe is a synthetic tripeptide with the molecular formula C21H31N3O5S and a molecular weight of 437.55 g/mol. It is recognized for its role as an endogenous chemotactic peptide, primarily functioning as an agonist for the formyl peptide receptor 1 (FPR1). This compound is often referred to by its abbreviation, fMLF, and is pivotal in mediating immune responses by stimulating the aggregation of leukocytes, thus playing a crucial role in inflammation and immune system activation .

fMLF functions as a potent agonist for formyl peptide receptors (FPRs) on immune cells, particularly neutrophils and macrophages []. When fMLF binds to FPRs, it triggers a cascade of cellular signaling events leading to various responses, including:

  • Chemotaxis: fMLF attracts immune cells towards sites of infection or inflammation [].
  • Phagocytosis: fMLF stimulates immune cells to engulf and destroy bacteria or other foreign particles [].
  • Respiratory burst: fMLF activates the production of reactive oxygen species, which can kill pathogens [].
  • Degranulation: fMLF induces the release of inflammatory mediators from immune cells [].

These activities of fMLF contribute to the body's immune defense mechanisms [].

  • Immunomodulatory effects: fMLF can trigger a strong immune response, which may be harmful in individuals with certain medical conditions.
  • Cytotoxicity: fMLF may be toxic to some cell types at high concentrations.

The chemical reactivity of N-Formyl-Met-Leu-Phe is characterized by its ability to interact with various biological receptors, particularly FPR1. This interaction triggers downstream signaling pathways that lead to leukocyte chemotaxis. The compound can be synthesized through solid-phase peptide synthesis methods, which involve the coupling of amino acids followed by formylation of the N-terminus using reagents like ethyl formate .

In addition to its primary reactions with FPR1, N-Formyl-Met-Leu-Phe can also participate in various biochemical assays to study receptor-ligand interactions and cellular responses under different conditions .

N-Formyl-Met-Leu-Phe exhibits significant biological activity as a potent inducer of chemotaxis in neutrophils and macrophages. It activates FPR1 with a binding affinity (K_i) of approximately 38 nM, which indicates its effectiveness in stimulating immune responses . The peptide not only promotes leukocyte migration to sites of infection or injury but also enhances platelet activation and thrombus formation under arterial flow conditions .

Research has shown that N-Formyl-Met-Leu-Phe can modulate various cellular responses, including superoxide production and cytokine release, contributing to both pro-inflammatory and anti-inflammatory pathways depending on the context of its action .

The synthesis of N-Formyl-Met-Leu-Phe can be achieved through several methods, predominantly using solid-phase peptide synthesis techniques. A notable method involves:

  • Solid-Phase Peptide Synthesis: The initial amino acid (Fmoc-protected phenylalanine) is immobilized on a resin.
  • Coupling Reactions: Successive coupling reactions are performed to add methionine and leucine using activating agents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).
  • Formylation: The N-terminus is then formylated using ethyl formate or other formylating agents after cleavage from the resin .
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity (>95%) for biological applications .

N-Formyl-Met-Leu-Phe has several applications in biomedical research:

  • Chemotaxis Assays: It is widely used in studies assessing leukocyte migration and activation.
  • Inflammation Research: The peptide serves as a model compound for investigating inflammatory responses and receptor signaling pathways.
  • Therapeutic Research: Given its role in immune modulation, it may have potential applications in developing therapies for inflammatory diseases or conditions involving immune dysregulation .

Studies involving N-Formyl-Met-Leu-Phe focus on its interactions with FPR1 and related receptors. Research has demonstrated that this peptide can induce phosphorylation of FPR1 in human polymorphonuclear leukocytes (PMNs), leading to altered cellular responses such as enhanced migration and activation . Additionally, interaction studies often explore how modifications to the peptide structure affect its binding affinity and biological activity.

Several compounds exhibit structural similarities or biological functions akin to N-Formyl-Met-Leu-Phe. Here are some notable examples:

Compound NameStructure SimilarityBiological Activity
Formyl-MethionineSimilar tripeptideChemotactic agent; activates FPRs
N-Formyl-L-leucineSimilar sequenceInduces leukocyte chemotaxis
N-Formyl-L-phenylalanineSimilar sequenceModulates immune responses
Met-Leu-PheLacks formyl groupChemotactic but less effective than N-formyl variant

These compounds share common features with N-Formyl-Met-Leu-Phe but differ in their specific biological activities and receptor interactions, which highlights the unique role of N-Formyl-Met-Leu-Phe as a potent agonist for FPR1 .

The study of fMLF originates from early observations of leukocyte behavior. In 1882, Élie Metchnikoff documented phagocyte migration toward bacterial stimuli, proposing that soluble factors guide this chemotactic response. Nearly a century later, Schiffmann et al. (1975) identified low-molecular-weight peptides in Escherichia coli supernatants responsible for neutrophil activation. These peptides featured an N-formylated methionine residue, a hallmark of bacterial protein synthesis.

In 1984, Marasco et al. isolated fMLF as the predominant chemotactic agent in E. coli extracts, confirming its structure via high-performance liquid chromatography (HPLC) and mass spectrometry. This discovery linked bacterial-derived formylated peptides to innate immune activation via formyl peptide receptors (FPRs), establishing fMLF as a prototypical pathogen-associated molecular pattern (PAMP).

N-Formyl-Met-Leu-Phe serves as a prototypical pathogen-associated molecular pattern that functions as a critical component of the innate immune system's first line of defense against bacterial invasion [1] [2]. This tripeptide represents the N-terminal sequence of bacterial proteins and is recognized by host immune cells as a foreign molecular signature, triggering immediate defensive responses against potential microbial threats [2] [3].

The compound's role in innate immunity extends beyond simple pathogen detection, as it facilitates the rapid mobilization and activation of immune effector cells at sites of infection [1] [4]. Research has demonstrated that N-Formyl-Met-Leu-Phe acts as a potent chemoattractant that can recruit neutrophils from the circulation to inflammatory sites, where these cells can then execute their antimicrobial functions [2] [4]. The peptide's ability to activate multiple immune cell functions simultaneously makes it a central coordinator of early immune responses to bacterial invasion [1] [5].

Interaction with Formyl Peptide Receptors (FPR1/FPR2)

The biological activity of N-Formyl-Met-Leu-Phe is mediated through its specific interaction with formyl peptide receptors, primarily FPR1 and FPR2, which belong to the G protein-coupled receptor superfamily [6] [7]. These receptors exhibit distinct binding characteristics and functional responses to the peptide, with FPR1 demonstrating high affinity binding with dissociation constants ranging from 1-10 nanomolar, while FPR2 displays lower affinity interactions with binding constants of 100 nanomolar to 1 micromolar [8] [6] [7].

Structural studies have revealed that the differential binding affinities between FPR1 and FPR2 result from specific amino acid residues within the receptor binding domains [6] [9]. FPR1 contains positively charged residues such as Arg84 that contribute to the high-affinity binding of short formyl peptides like N-Formyl-Met-Leu-Phe [9]. In contrast, FPR2 possesses Asp281, which provides a negative electrostatic potential that reduces the receptor's affinity for short formyl peptides while preferring longer peptides with specific amino acid compositions [6] [10].

The binding interaction between N-Formyl-Met-Leu-Phe and its receptors involves multiple contact points within the receptor's ligand-binding pocket [7] [9]. The formyl group at the N-terminus of the peptide is essential for receptor recognition and activation, as studies have shown that removal of this moiety completely abolishes biological activity [6]. The methionine, leucine, and phenylalanine residues contribute to the peptide's binding specificity and receptor selectivity through hydrophobic interactions with complementary receptor domains [9] [11].

Neutrophil Activation and Phagocytic Responses

N-Formyl-Met-Leu-Phe induces comprehensive neutrophil activation that encompasses multiple effector functions essential for antimicrobial defense [1] [12]. Upon binding to formyl peptide receptors, the peptide triggers a cascade of cellular responses that transform resting neutrophils into highly active immune effector cells capable of bacterial elimination [12] [13].

The phagocytic response to N-Formyl-Met-Leu-Phe involves both receptor-mediated recognition and direct engulfment mechanisms [13]. Studies using neutrophils from formyl peptide receptor knockout mice demonstrated that these receptors directly mediate phagocytosis of bacteria and formyl peptide-coated particles [13]. The peptide immobilized on particle surfaces interacts with formyl peptide receptors to trigger calcium responses and actin polymerization, leading to phagocytic cup formation and particle engulfment [13].

Research has established a clear concentration-dependent hierarchy in neutrophil responses to N-Formyl-Met-Leu-Phe [14]. Phagocytic activity is first activated at concentrations of 10^-10 molar, reaches optimal levels at 10^-9 molar, and declines at higher concentrations [14]. This concentration dependence reflects the complex signaling mechanisms that regulate neutrophil function and ensure appropriate responses to varying bacterial loads [14].

The enhancement of phagocytic responses by N-Formyl-Met-Leu-Phe requires intracellular calcium mobilization and is dependent on the activation of specific signaling pathways [15]. Studies have shown that neutrophils pretreated with the peptide exhibit three- to five-fold increases in phagocytosis of immunoglobulin G-opsonized targets, demonstrating the peptide's ability to prime phagocytic responses even after washing [15].

Chemotaxis Signaling Dynamics

The chemotactic response to N-Formyl-Met-Leu-Phe represents one of the most sensitive and physiologically important functions of neutrophils, allowing these cells to navigate through concentration gradients to sites of bacterial infection [16] [4]. The signaling dynamics underlying chemotaxis involve complex spatial and temporal regulation of multiple intracellular pathways that must be precisely coordinated to achieve directed cell migration [16].

Neutrophil chemotaxis exhibits exquisite sensitivity to N-Formyl-Met-Leu-Phe, with responses detectable at concentrations as low as 10^-11 molar [14]. The chemotactic response follows a bell-shaped concentration-response curve, with maximal migration occurring at approximately 10^-10 molar and declining at higher concentrations due to receptor desensitization mechanisms [17] [14].

Calcium Flux and MAP Kinase Activation Cascades

Calcium mobilization represents a fundamental signaling mechanism in N-Formyl-Met-Leu-Phe-induced neutrophil activation, with distinct patterns of calcium flux corresponding to different functional outcomes [18] [17]. At subnanomolar concentrations that induce chemotaxis, the peptide generates intracellular calcium gradients that are essential for directional migration [17]. In contrast, higher concentrations produce uniform calcium elevations that support degranulation and superoxide production but disrupt chemotactic responses [17].

The calcium signaling pathway activated by N-Formyl-Met-Leu-Phe involves G protein-mediated activation of phospholipase C-β, leading to the generation of inositol 1,4,5-trisphosphate and subsequent calcium release from intracellular stores [18] [17]. This calcium mobilization is augmented by calcium influx from the extracellular environment through specialized calcium channels [17]. Studies using calcium chelators have demonstrated that both intracellular calcium release and extracellular calcium influx are required for optimal neutrophil responses to the peptide [15].

MAP kinase activation cascades represent another critical signaling pathway in N-Formyl-Met-Leu-Phe-induced neutrophil function [19] [18] [16]. The peptide activates both p38 MAP kinase and extracellular signal-regulated kinases (ERK1/2) through distinct mechanisms and with different concentration dependencies [19] [18]. ERK activation exhibits a concentration-dependent response to N-Formyl-Met-Leu-Phe, with maximal phosphorylation occurring at approximately 100 nanomolar [16]. This contrasts with earlier reports suggesting an all-or-none ERK response, highlighting the importance of single-cell analysis in understanding signaling dynamics [16].

The temporal dynamics of MAP kinase activation are crucial for determining cellular responses to N-Formyl-Met-Leu-Phe [18] [16]. Studies have shown that sustained ERK activation is associated with diminished chemotactic responses, while transient activation supports directed migration [16]. The integration of MAP kinase signaling with other pathways, including calcium mobilization and protein kinase C activation, determines the overall cellular response to formyl peptide stimulation [18].

Superoxide Production and Degranulation Mechanisms

Superoxide production represents a major antimicrobial mechanism activated by N-Formyl-Met-Leu-Phe in neutrophils [20] [21] [22]. The peptide activates the NADPH oxidase complex, leading to the generation of reactive oxygen species that are essential for bacterial killing [20] [21]. The activation of superoxide production requires higher concentrations of N-Formyl-Met-Leu-Phe compared to chemotaxis, with significant responses occurring at concentrations of 10^-8 molar or higher and reaching peak activity at 10^-6 molar [14].

The molecular mechanisms underlying N-Formyl-Met-Leu-Phe-induced superoxide production involve the activation of conventional protein kinase C isoforms [20] [22]. Studies using phospholipase D knockout neutrophils have demonstrated that conventional protein kinase C, particularly the α isoform, plays a crucial role in NADPH oxidase activation [20]. The synergistic activation of conventional protein kinase C requires both calcium mobilization and diacylglycerol generation, with both signals being necessary for optimal superoxide production [20].

Degranulation mechanisms activated by N-Formyl-Met-Leu-Phe involve the mobilization and fusion of intracellular granules with the plasma membrane, leading to the release of antimicrobial enzymes and proteins [12] [20]. The peptide induces degranulation through calcium-dependent signaling pathways that are distinct from those mediating superoxide production [20]. Studies have shown that calcium ionophores alone can induce degranulation, while diacylglycerol analogs augment calcium-induced degranulation responses [20].

The regulation of degranulation by N-Formyl-Met-Leu-Phe involves multiple signaling pathways working in coordination [20] [22]. While calcium-dependent mechanisms are essential, conventional protein kinase C activation and additional signaling factors are required for maximal degranulation responses [20]. The concentration dependence of degranulation differs from both chemotaxis and superoxide production, with optimal responses occurring at intermediate concentrations around 10^-9 molar [14].

Dual-Phase Concentration-Dependent Cellular Responses

N-Formyl-Met-Leu-Phe exhibits remarkable concentration-dependent effects on neutrophil function, with distinct cellular responses activated at different peptide concentrations [17] [23] [14]. This concentration dependence reflects the existence of multiple receptor binding sites and signaling pathways that are sequentially activated as peptide concentrations increase [17] [23].

The dual-phase response pattern observed with N-Formyl-Met-Leu-Phe represents a sophisticated regulatory mechanism that allows neutrophils to respond appropriately to varying bacterial loads [17] [23]. At low concentrations typical of distant bacterial sources, the peptide induces chemotaxis that brings neutrophils to the infection site [17]. At higher concentrations encountered near bacteria, the peptide switches to activate bactericidal functions while inhibiting further migration [17].

Research has identified distinct conformational changes in formyl peptide receptors that correspond to different concentration ranges of N-Formyl-Met-Leu-Phe [17]. Using bioluminescence resonance energy transfer biosensors, studies have shown that subnanomolar concentrations induce specific receptor conformations that support chemotaxis, while higher concentrations trigger different conformational states associated with degranulation and superoxide production [17].

The molecular basis for dual-phase responses involves the sequential occupation of high-affinity and low-affinity binding sites on formyl peptide receptors [17] [23]. High-affinity sites with dissociation constants around 1 nanomolar mediate chemotactic responses, while low-affinity sites with dissociation constants around 100 nanomolar activate bactericidal functions [17]. This mechanism allows neutrophils to function as concentration-sensing devices that can adapt their responses to local bacterial density [23].

Table 1: N-Formyl-Met-Leu-Phe Biological Activity Data

FunctionMeasurement MethodConcentration RangeOptimal ConcentrationReference Citations
ChemotaxisBoyden Chamber Assay10^-11 to 10^-9 M10^-10 M [14]
Superoxide ProductionChemiluminescence10^-8 to 10^-6 M10^-6 M [21] [14]
DegranulationLysosomal Enzyme Release10^-10 to 10^-8 M10^-9 M [1] [14]
Calcium MobilizationCalcium Flux Assay10^-10 to 10^-7 M10^-8 M [18] [17]
Neutrophil AggregationFlow Cytometry10^-9 to 10^-7 M10^-8 M [1] [24]

Table 2: Formyl Peptide Receptor Binding Affinity Data

ReceptorLigandBinding Affinity (Kd/Ki)EC50 ValueFunctional ResponseReference Citations
FPR1fMLF1-10 nM1-10 nMHigh potency [8] [7] [17]
FPR1N-formyl-Met-Leu-p-iodo-Phe38 nMNot specifiedModerate potency [8]
FPR2fMLF100 nM - 1 µM1-10 µMLow potency [6] [7] [25]
FPR2fMLFK10-100 nM100 nM - 1 µMModerate potency [6] [25]
Mouse FPR1fMLF1-10 µM5-10 µMLow potency [23] [26]
Mouse FPR2fMLF5-6 µM5-6 µMLow potency [23]

Table 3: Concentration-Dependent Cellular Responses

Concentration RangePrimary ResponseSecondary EffectsSignaling PathwaysReference Citations
10^-12 to 10^-11 MNo responseNoneNone [17] [16] [14]
10^-11 to 10^-10 MChemotaxis initiationReceptor bindingG-protein coupling [17] [16] [14]
10^-10 to 10^-9 MMaximal chemotaxisCalcium gradient formationPLC-β activation [17] [16] [14]
10^-9 to 10^-8 MPhagocytosis activationDegranulation onsetPKC activation [17] [16] [14]
10^-8 to 10^-6 MSuperoxide generationNADPH oxidase activationMAPK phosphorylation [20] [21] [22]
10^-6 M and aboveResponse inhibitionReceptor desensitizationβ-arrestin recruitment [17] [16]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

437.19844227 g/mol

Monoisotopic Mass

437.19844227 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LO6AVJ8RCE

Sequence

MLF

Other CAS

59880-97-6

Wikipedia

2-[[2-[[2-formamido-4-(methylthio)-1-oxobutyl]amino]-4-methyl-1-oxopentyl]amino]-3-phenylpropanoic acid

Dates

Modify: 2023-08-15
1: Hu Y, Cheng N, Wu H, Kang S, Ye RD, Cai J. Design, synthesis and characterization of fMLF-mimicking AApeptides. Chembiochem. 2014 Nov 3;15(16):2420-6. doi: 10.1002/cbic.201402396. Epub 2014 Sep 15. PubMed PMID: 25224835; PubMed Central PMCID: PMC4259043.
2: He HQ, Liao D, Wang ZG, Wang ZL, Zhou HC, Wang MW, Ye RD. Functional characterization of three mouse formyl peptide receptors. Mol Pharmacol. 2013 Feb;83(2):389-98. doi: 10.1124/mol.112.081315. Epub 2012 Nov 15. PubMed PMID: 23160941; PubMed Central PMCID: PMC4170117.
3: Zhang XG, Hui YN, Huang XF, Du HJ, Zhou J, Ma JX. Activation of formyl peptide receptor-1 enhances restitution of human retinal pigment epithelial cell monolayer under electric fields. Invest Ophthalmol Vis Sci. 2011 May 16;52(6):3160-5. doi: 10.1167/iovs.10-5156. PubMed PMID: 21228377.
4: Sogawa Y, Ohyama T, Maeda H, Hirahara K. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo. Immunology. 2011 Mar;132(3):441-50. doi: 10.1111/j.1365-2567.2010.03367.x. Epub 2010 Oct 29. PubMed PMID: 21039475; PubMed Central PMCID: PMC3044910.
5: Movitz C, Brive L, Hellstrand K, Rabiet MJ, Dahlgren C. The annexin I sequence gln(9)-ala(10)-trp(11)-phe(12) is a core structure for interaction with the formyl peptide receptor 1. J Biol Chem. 2010 May 7;285(19):14338-45. doi: 10.1074/jbc.M109.080465. Epub 2010 Mar 10. PubMed PMID: 20220135; PubMed Central PMCID: PMC2863206.
6: Southgate EL, He RL, Gao JL, Murphy PM, Nanamori M, Ye RD. Identification of formyl peptides from Listeria monocytogenes and Staphylococcus aureus as potent chemoattractants for mouse neutrophils. J Immunol. 2008 Jul 15;181(2):1429-37. PubMed PMID: 18606697; PubMed Central PMCID: PMC2705627.
7: Zhou C, Zhang S, Nanamori M, Zhang Y, Liu Q, Li N, Sun M, Tian J, Ye PP, Cheng N, Ye RD, Wang MW. Pharmacological characterization of a novel nonpeptide antagonist for formyl peptide receptor-like 1. Mol Pharmacol. 2007 Oct;72(4):976-83. Epub 2007 Jul 25. Erratum in: Mol Pharmacol. 2007 Nov;72(5):1391. PubMed PMID: 17652444.

Explore Compound Types